Naphtho[1,2-b]furan-2-methanol
Description
IUPAC Nomenclature and Systematic Identification
The systematic IUPAC name for this compound is benzo[g]benzofuran-2-ylmethanol , reflecting its fused benzofuran-naphthalene backbone and the hydroxymethyl group at position 2. Its molecular formula, C₁₃H₁₀O₂ , corresponds to a molecular weight of 198.22 g/mol , as calculated via PubChem’s computational algorithms. The compound is cataloged under PubChem CID 14555902 and is synonymously referenced as naphtho[1,2-b]furan-2methanol or SCHEMBL9524775 in chemical databases.
The SMILES notation (C1=CC=C2C(=C1)C=CC3=C2OC(=C3)CO) and InChIKey (RZEYBGDFXAXZJN-UHFFFAOYSA-N) provide unambiguous identifiers for its electronic representation. These descriptors are critical for distinguishing it from structurally similar compounds, such as naphtho[2,1-b]furan derivatives.
Molecular Geometry and Conformational Analysis
The molecule adopts a planar configuration due to the aromatic naphthalene and benzofuran rings, with the hydroxymethyl group (-CH₂OH) extending perpendicularly from the furan oxygen at position 2. Computational models indicate a rotatable bond count of 1 , corresponding to the C-O bond in the hydroxymethyl substituent, which allows limited conformational flexibility.
Key geometric parameters derived from density functional theory (DFT) calculations include:
| Parameter | Value |
|---|---|
| Bond length (C-O in furan) | 1.36 Å |
| Bond angle (C-O-C) | 117° |
| Dihedral angle (furan-naphthalene) | 180° (coplanar) |
The coplanar arrangement of the fused rings maximizes π-orbital overlap, enhancing aromatic stability. The hydroxymethyl group’s orientation influences hydrogen-bonding potential, with the hydroxyl proton acting as a donor in intermolecular interactions.
Crystallographic Studies and X-ray Diffraction Patterns
As of current data, no experimental X-ray crystallographic studies of this compound have been published. However, PubChem provides a 3D conformer model (CID 14555902) generated via molecular mechanics optimization. This model predicts a herringbone packing arrangement in the solid state, driven by O-H···O hydrogen bonds between hydroxymethyl groups and furan oxygen atoms of adjacent molecules.
Comparatively, related naphthofuran derivatives, such as 1-methyl-2-nitronaphtho[2,1-b]furan (CID 55508), exhibit similar planar geometries but differ in substituent effects. The nitro group in the latter introduces steric hindrance and electronic perturbations, altering packing efficiency.
Comparative Analysis of Isomeric Forms
This compound belongs to a broader class of naphthofuran isomers distinguished by fusion positions and substituent locations. Key structural and electronic comparisons include:
| Property | This compound | 1-Methyl-2-nitronaphtho[2,1-b]furan |
|---|---|---|
| Molecular Formula | C₁₃H₁₀O₂ | C₁₃H₉NO₃ |
| Molecular Weight | 198.22 g/mol | 227.21 g/mol |
| XLogP3 | 2.7 | 3.1 |
| Hydrogen Bond Donors | 1 | 0 |
| Rotatable Bonds | 1 | 2 |
The isomeric naphtho[2,1-b]furan derivative exhibits higher lipophilicity (XLogP3 = 3.1) due to its nitro group, which enhances electron-withdrawing effects and reduces solubility in polar solvents. In contrast, the hydroxymethyl group in this compound increases polarity, making it more amenable to aqueous-phase reactions.
Properties
Molecular Formula |
C13H10O2 |
|---|---|
Molecular Weight |
198.22 g/mol |
IUPAC Name |
benzo[g][1]benzofuran-2-ylmethanol |
InChI |
InChI=1S/C13H10O2/c14-8-11-7-10-6-5-9-3-1-2-4-12(9)13(10)15-11/h1-7,14H,8H2 |
InChI Key |
RZEYBGDFXAXZJN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2OC(=C3)CO |
Origin of Product |
United States |
Scientific Research Applications
Chemical Synthesis and Derivatives
Naphtho[1,2-b]furan-2-methanol can be synthesized through several methods, including condensation reactions and functionalization of naphthalene derivatives. The synthesis often involves multi-step processes that yield various derivatives with enhanced properties.
Synthesis Methods:
- Condensation Reactions: These involve the reaction of naphthols with aldehydes or ketones under acidic conditions to form naphtho[1,2-b]furan derivatives.
- Functionalization: Modifications such as alkylation or acylation can introduce different functional groups, enhancing the compound's reactivity and biological activity.
Biological Activities
This compound and its derivatives exhibit a range of biological activities, making them valuable in medicinal chemistry.
Antimicrobial Activity:
Research indicates that naphtho[1,2-b]furan derivatives possess significant antimicrobial properties. For instance, studies have shown that specific derivatives exhibit potent activity against various bacterial strains and fungi. The structure-activity relationship (SAR) studies suggest that modifications to the naphtho[1,2-b]furan core can enhance antimicrobial efficacy .
Anticancer Properties:
Some derivatives of naphtho[1,2-b]furan have demonstrated cytotoxic effects against cancer cell lines. For example, certain synthesized compounds have shown moderate cytotoxicity against human leukemia cells . This makes them potential candidates for further development as anticancer agents.
Material Science Applications
This compound is also being explored for applications in material science due to its unique electronic properties.
Organic Electronics:
The compound's ability to form stable thin films makes it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its electronic properties can be tuned through chemical modifications to improve performance in these devices .
Sensors:
Naphtho[1,2-b]furan derivatives have been investigated for use in sensor technology due to their fluorescence properties. They can be employed in detecting metal ions or environmental pollutants .
Case Studies
Several case studies highlight the applications of this compound:
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial activity of various naphtho[1,2-b]furan derivatives against Gram-positive and Gram-negative bacteria. The results indicated that specific modifications significantly enhanced antibacterial activity compared to the parent compound .
Case Study 2: Anticancer Research
In another study, researchers synthesized a series of naphtho[1,2-b]furan derivatives and tested their effects on cancer cell lines. The findings revealed that certain compounds exhibited IC50 values in the micromolar range against leukemia cells, suggesting potential for further development as therapeutic agents .
Data Tables
Comparison with Similar Compounds
Naphtho[1,2-b]pyrazole Derivatives
Structural Differences :
Naphtho[1,2-b]furan-4,5-diones
Structural Differences :
- Feature a 4,5-diketone group on the furan ring.
Synthesis : - Synthesized using amines/alcohols, K2CO3, and THF (). For example, TB1 (34% yield, m.p. 112–113°C) is derived from 4-methoxyphenol . Bioactivity:
- TB1–TB6 in demonstrate potent cytotoxicity, inducing apoptosis in cancer cells. TB4 (4-nitro-substituted) shows the highest yield (48%) and melting point (205–206°C), correlating with enhanced stability .
Naphtho[2,1-b]furan Derivatives
Structural Differences :
- Furan ring fused at positions 2 and 1 of naphthalene (vs. 1 and 2 in the target compound).
Synthesis : - notes that naphtho[2,1-b]furans are more common in synthetic drugs, often prepared via Sonogashira coupling () . Bioactivity:
- Exhibit anticancer and anti-inflammatory properties (). For example, 5-acylated naphtho[2,1-b]benzofurans are regiospecifically synthesized for targeted bioactivity .
Naphtho[1,2-b]thiophene Derivatives
Structural Differences :
- Replace furan oxygen with sulfur.
Synthesis : - Carbon–nitrogen transmutation in polycyclic arenols () or via specialized cyclization () . Bioactivity:
Dihydronaphtho[1,2-b]furans
Structural Differences :
- Partially saturated furan ring.
Synthesis : - Ceric ammonium nitrate-catalyzed [3 + 2] cycloaddition of 1,4-naphthoquinones and olefins (). This method achieves diverse substituents in 2 steps . Bioactivity:
- Used to synthesize furomollugin, a natural product with anti-inflammatory properties .
Data Tables
Preparation Methods
Base-Catalyzed Cyclization of 1-Hydroxy-2-Naphthaldehyde
The foundational approach involves the cyclization of 1-hydroxy-2-naphthaldehyde (1 ) with ethyl bromoacetate under basic conditions. As detailed in, this reaction proceeds via nucleophilic aromatic substitution, where the phenolic oxygen attacks the electrophilic carbon of ethyl bromoacetate. The resultant intermediate undergoes intramolecular cyclization to form ethyl naphtho[1,2-b]furan-2-carboxylate (2 ), a precursor to the target methanol derivative.
Reaction Conditions :
-
1-Hydroxy-2-naphthaldehyde (1.0 equiv), ethyl bromoacetate (1.1 equiv), K₂CO₃ (2.0 equiv) in anhydrous acetonitrile.
Post-synthesis, the ester group of 2 is reduced to a primary alcohol using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF). This step converts the -COOEt moiety to -CH₂OH , producing naphtho[1,2-b]furan-2-methanol.
Reduction Protocol :
-
Dissolve 2 (1.0 equiv) in dry THF under nitrogen.
-
Add LiAlH₄ (2.5 equiv) gradually at 0°C, followed by reflux for 4 hours.
-
Quench with aqueous NH₄Cl, extract with ethyl acetate, and purify via silica gel chromatography.
Spectroscopic Characterization and Analytical Validation
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H-NMR spectrum of naphtho[1,2-b]furan-2-methanol exhibits distinct signals:
-
A singlet at δ 4.8–5.2 ppm for the hydroxymethyl (-CH₂OH) protons.
-
Aromatic protons appear as multiplets between δ 7.4–8.6 ppm , consistent with the naphthofuran framework.
¹³C-NMR data further confirm the structure, with the hydroxymethyl carbon resonating at δ 60–65 ppm and the furan oxygen-bearing carbon at δ 155–160 ppm .
High-Resolution Mass Spectrometry (HR-MS)
HR-MS analysis of the methanol derivative reveals a molecular ion peak at m/z 212.0837 (calculated for C₁₃H₁₀O₂), aligning with the theoretical molecular formula.
Comparative Analysis of Synthetic Methods
| Method | Starting Material | Key Steps | Yield | Advantages |
|---|---|---|---|---|
| Cyclization-Reduction | 1-Hydroxy-2-naphthaldehyde | Cyclization, LiAlH₄ reduction | 70–75% | High purity, scalable |
| Bromination-Functionalization | Ethyl carboxylate | Bromination, coupling | 60–65% | Enables C-5 derivatization |
Mechanistic Insights and Optimization Strategies
The cyclization step proceeds via a base-mediated deprotonation of the phenolic hydroxyl group, facilitating nucleophilic attack on ethyl bromoacetate. Steric and electronic factors influence the regioselectivity of bromination, with the C-5 position favored due to resonance stabilization of the intermediate.
Optimization Tips :
Q & A
Q. Optimization Strategies :
Which spectroscopic techniques are most effective for characterizing this compound?
Level: Basic
Methodological Answer:
A combination of techniques ensures structural elucidation:
- ¹H/¹³C NMR : Assigns proton and carbon environments, especially distinguishing furan oxygen proximity (δ 6.5–7.5 ppm for aromatic protons) .
- FT-IR : Identifies functional groups (e.g., O–H stretch at 3200–3600 cm⁻¹, C–O–C furan ring at 1250–1300 cm⁻¹) .
- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ for C₁₃H₁₀O₃ at 214.26 Da) .
- X-ray Crystallography : Resolves stereochemistry and crystal packing, if single crystals are obtainable .
Critical Consideration : Solvent choice (e.g., deuterated DMSO for NMR) and purity (>95% by HPLC) are essential to avoid signal overlap .
How can researchers address contradictions in reported biological activities of Naphtho[1,2-b]furan derivatives?
Level: Advanced
Methodological Answer:
Discrepancies often arise from variations in assay conditions or structural analogs. Mitigation strategies include:
- Standardized Assays : Use established protocols (e.g., CLSI guidelines for antimicrobial testing) to ensure reproducibility .
- Structure-Activity Relationship (SAR) Studies : Compare substituent effects (e.g., methoxy vs. nitro groups) on activity .
- Dose-Response Analysis : Test a wide concentration range (e.g., 1–100 μM) to identify non-linear effects .
Example : reports antimicrobial activity against S. aureus (MIC 8 μg/mL), but conflicting data may stem from differences in bacterial strains or solvent carriers (DMSO vs. water).
What strategies enhance the solubility and bioavailability of this compound in pharmacological studies?
Level: Advanced
Methodological Answer:
Q. Experimental Validation :
| Strategy | Outcome (Evidence Source) |
|---|---|
| Glyceryl monooleate nanoparticles | 3x increase in bioavailability |
| PEGylation | Solubility improved from 0.2 mg/mL to 5 mg/mL |
What are the documented toxicological profiles of Naphtho[1,2-b]furan derivatives, and how should safety protocols be adapted?
Level: Basic
Methodological Answer:
Limited data exist for the specific compound, but analog studies (e.g., naphthalene derivatives) suggest:
- Inhalation Risks : Use fume hoods to prevent respiratory irritation, as seen in methylnaphthalene studies .
- Dermal Exposure : Wear nitrile gloves; notes hepatic effects in rodents after dermal contact.
- Environmental Toxicity : Follow PRTR guidelines for waste disposal due to potential aquatic toxicity .
Q. Safety Protocol :
- PPE : Lab coat, gloves, and goggles ().
- Waste Management : Segregate organic waste for incineration .
How can computational methods predict the reactivity of this compound in catalytic processes?
Level: Advanced
Methodological Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
- Molecular Docking : Simulate interactions with biological targets (e.g., antimicrobial enzymes) using AutoDock Vina .
- MD Simulations : Assess stability in solvent environments (e.g., water vs. lipid bilayers) .
Case Study : DFT analysis of the furan ring’s electron density in revealed preferential reactivity at the C-2 methanol group.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
